molecular formula C20H34N4O2 B2440405 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097932-97-1

6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2440405
CAS No.: 2097932-97-1
M. Wt: 362.518
InChI Key: POEVYHCEVCGJDP-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that is often studied in the fields of medicinal chemistry and organic synthesis. This compound features a pyridazinone core, which is often associated with biological activity and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions:

  • Formation of Pyridazinone Core: The synthesis often starts with the preparation of the pyridazinone nucleus, using reactions like cyclization of appropriate precursors under acidic or basic conditions.

  • Substitution and Coupling Reactions: The morpholin-4-yl ethyl group is introduced through substitution or coupling reactions, often involving reagents such as piperidine and morpholine under controlled temperatures and using catalysts.

Industrial Production Methods

Industrial methods focus on optimizing yield and purity, using scalable processes like continuous flow chemistry. High-throughput screening for catalysts and reaction conditions is common to ensure cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: This compound can undergo oxidation to form various oxides and reduction to form corresponding alcohols or amines.

  • Substitution Reactions:

  • Hydrolysis and Condensation: Reactions with water and other nucleophiles can lead to hydrolysis products, whereas condensation can form complex molecular architectures.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Palladium on carbon for hydrogenation, Lewis acids for electrophilic substitutions.

Major Products

  • Oxidation Products: Corresponding N-oxides.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Variants with different functional groups attached to the core structure.

Scientific Research Applications

Chemistry

Used as a precursor or intermediate in organic synthesis, facilitating the creation of more complex molecules for further study.

Biology

Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.

Medicine

Explored in drug discovery for its potential therapeutic effects, especially in areas like anti-inflammatory and analgesic medication development.

Industry

Utilized in the manufacturing of specialty chemicals and advanced materials, thanks to its complex structure and reactivity.

Mechanism of Action

The precise mechanism by which this compound exerts its effects can vary, but often involves:

  • Binding to Enzymes or Receptors: This can inhibit or modulate their activity, leading to therapeutic effects.

  • Pathways: It might affect biochemical pathways involved in inflammation, pain signaling, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Pyridazine Derivatives: These compounds often share a similar core and exhibit comparable biological activities.

  • Morpholine-containing Compounds: Similar in their ability to modulate receptor activity and enzymatic functions.

  • Piperidine Derivatives: Known for their wide range of pharmacological activities.

Uniqueness

What sets 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one apart is its specific combination of functional groups, which provides a unique reactivity profile and potential for targeted biological activity.

Hope this answers your query and gives you a solid grasp of this intricate compound!

Properties

IUPAC Name

6-tert-butyl-2-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O2/c1-20(2,3)18-4-5-19(25)24(21-18)16-17-6-8-22(9-7-17)10-11-23-12-14-26-15-13-23/h4-5,17H,6-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEVYHCEVCGJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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